molecular formula C12H23NO4 B610247 Propargyl-PEG4-methylamine CAS No. 1807530-11-5

Propargyl-PEG4-methylamine

Cat. No. B610247
CAS RN: 1807530-11-5
M. Wt: 245.32
InChI Key: JHXPKKWHNGLMCM-UHFFFAOYSA-N
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Description

Propargyl-PEG4-Methylamine is a PEG derivative containing a propargyl group and a methylamine group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

Propargyl-PEG4-methylamine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular weight of Propargyl-PEG4-Methylamine is 245.3 g/mol . Its molecular formula is C12H23NO4 . It contains a total of 39 bonds; 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), and 4 ethers (aliphatic) .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-Methylamine can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG4-Methylamine is 245.32 g/mol . Its molecular formula is C12H23NO4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Synthesis of Propargyl Derivatives

Propargyl-PEG4-methylamine: serves as a versatile building block in the synthesis of propargyl derivatives. These derivatives are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures. The propargyl group’s reactivity allows for subsequent transformations, such as cycloadditions, leading to a variety of heterocyclic compounds .

“Click Chemistry” Reactions

This compound is instrumental in “click chemistry”, particularly in azide-alkyne cycloaddition reactions. The terminal alkyne group of Propargyl-PEG4-methylamine reacts with azides to form stable triazole linkages, which are pivotal in the development of new pharmaceuticals, polymers, and bioconjugates .

PEGylation of Therapeutic Molecules

The PEG spacer in Propargyl-PEG4-methylamine enhances the solubility and stability of therapeutic molecules when used for PEGylation. This modification can improve the pharmacokinetics of drugs, increasing their circulation time and reducing immunogenicity .

Development of Bioconjugates

Propargyl-PEG4-methylamine is used to create bioconjugates by linking the PEGylated compound to biomolecules such as peptides, antibodies, or nucleic acids. This conjugation is crucial for targeted drug delivery systems, diagnostic assays, and imaging agents .

Surface Modification

The compound’s ability to react with various functional groups makes it suitable for surface modification. This application is significant in creating anti-fouling surfaces, enhancing biocompatibility, and immobilizing biomolecules on surfaces for biosensor development .

Polymer and Material Science

In polymer and material science, Propargyl-PEG4-methylamine is used to synthesize novel polymers with specific properties. Its incorporation into polymer chains can introduce reactive sites for further functionalization or cross-linking, leading to materials with tailored mechanical and chemical properties .

Future Directions

Propargyl-PEG4-Methylamine is a promising compound in the field of drug delivery . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage makes it a valuable tool in the synthesis of PROTACs .

properties

IUPAC Name

N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXPKKWHNGLMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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